P2Y2 Receptor Antagonist Activity: Quantitative Affinity Comparison vs. Reference Antagonists
The compound demonstrates antagonist activity at the mouse P2Y2 receptor expressed in NG108-15 hybrid cells, with inhibition of 1 μM UTP-induced intracellular calcium release. The measured IC50 is 2.64 × 10^5 nM (264 μM) [1]. By comparison, established P2Y2 antagonists such as Suramin exhibit IC50 values in the 10-30 μM range, and Reactive Blue 2 shows IC50 values of approximately 1-10 μM in similar assay systems [2]. This represents an approximately 10- to 260-fold weaker affinity relative to reference P2Y2 antagonists.
| Evidence Dimension | P2Y2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 2.64 × 10^5 nM (264 μM) |
| Comparator Or Baseline | Suramin: ~10-30 μM; Reactive Blue 2: ~1-10 μM |
| Quantified Difference | Target compound is approximately 10-fold to 260-fold less potent than reference P2Y2 antagonists |
| Conditions | Mouse P2Y2 receptor expressed in NG108-15 hybrid cells; inhibition of 1 μM UTP-induced intracellular calcium release |
Why This Matters
Extremely weak P2Y2 affinity may indicate minimal off-target purinergic activity when used as a synthetic building block, or conversely, may render this compound suitable as a negative control or selectivity probe in P2Y receptor subtype profiling studies where potent antagonism is undesirable.
- [1] BindingDB. BDBM50378128 (CHEMBL575653). Affinity Data: IC50 2.64E+5 nM at mouse P2Y2 receptor. University of Bonn / ChEMBL curation. Accessed April 2026. View Source
- [2] von Kügelgen I. Pharmacological characterization of P2Y receptor subtypes. In: Abbrachio MP, Williams M, eds. Purinergic and Pyrimidinergic Signelling. Handbook of Experimental Pharmacology. Springer; 2001;151(1):135-156. View Source
